Tris(tridecyl-d27) Trimellitate
Description
Properties
Molecular Formula |
C₄₈H₃D₈₁O₆ |
|---|---|
Molecular Weight |
838.68 |
Synonyms |
1,2,4-Benzenetricarboxylic Acid 1,2,4-Tritridecyl-d27 Ester; 1,2,4-Benzenetricarboxylic Acid Tritridecyl-d27 Ester; Trimellitic Acid Tritridecyl-d27 Ester |
Origin of Product |
United States |
Synthetic Methodologies for Tris Tridecyl D27 Trimellitate and Analogous Deuterated Esters
Strategies for Site-Selective Deuterium (B1214612) Incorporation in Long-Chain Esters
Achieving site-selective deuteration in complex molecules like long-chain esters is a significant synthetic challenge. nih.gov The methods employed must be capable of introducing deuterium atoms at desired locations with high efficiency, minimizing unwanted isotopic scrambling. nih.gov Strategies generally fall into two categories: building up the molecule from smaller deuterated precursors or performing deuterium labeling on a pre-existing carbon skeleton. nih.govnih.gov
Hydrogen-Deuterium (H-D) exchange reactions represent a direct method for substituting hydrogen atoms with deuterium on an existing molecule. google.com These reactions are often the most feasible approach for deuterating complex molecules and can be catalyzed by acids, bases, or metals. google.comnih.gov
Acid-Catalyzed Exchange: Strong deuterated acids, such as D₂SO₄ in a deuterated solvent like CD₃OD, can facilitate H-D exchange on aromatic rings and other electron-rich positions. acs.org For example, this method has been used to deuterate various indole (B1671886) compounds efficiently. acs.org
Base-Catalyzed Exchange: Bases can be used to deprotonate C-H bonds, particularly those adjacent to activating groups like carbonyls (α-protons), forming a carbanion that is then quenched by a deuterium source like D₂O. An aldehyde-catalyzed method using a base has been developed for the selective α-deuteration of amino esters, yielding products with high deuterium incorporation under mild conditions. nih.govacs.org
Metal-Catalyzed Exchange: Transition metals, particularly from the platinum group, are effective catalysts for H-D exchange on unactivated C(sp³)-H bonds, such as those found in alkyl chains. google.com However, these reactions can sometimes require harsh conditions and may suffer from a lack of regioselectivity, leading to deuterium incorporation at multiple sites. digitellinc.comarkat-usa.org
Reductive deuteration offers a powerful method for incorporating deuterium atoms during the reduction of a functional group. A notable technique involves the single-electron transfer (SET) reductive deuteration of aromatic esters to produce α,α-dideuterio benzyl (B1604629) alcohols. organic-chemistry.orgthieme-connect.com This method utilizes samarium(II) iodide (SmI₂) as a mild reducing agent and heavy water (D₂O) as the deuterium source. organic-chemistry.orgresearchgate.netresearchwithrutgers.com The process is highly efficient, providing excellent yields and high levels of deuterium incorporation (>95%) across a broad range of substrates with significant functional group tolerance. organic-chemistry.orgthieme-connect.comresearchgate.net
The reaction proceeds via a benzylic-type ketyl radical, and its successful execution represents a significant advancement over traditional methods that often use expensive and pyrophoric reagents like lithium aluminum deuteride (B1239839) (LiAlD₄). thieme-connect.comresearchgate.net
| Starting Aromatic Ester | Product (α,α-dideuterio benzyl alcohol) | Yield (%) | Deuterium Incorporation (%) |
|---|---|---|---|
| Methyl 4-heptylbenzoate | (4-Heptylphenyl)methan-d₂-ol | 91 | >95 |
| Methyl 4-methoxybenzoate | (4-Methoxyphenyl)methan-d₂-ol | 90 | >95 |
| Methyl 2-naphthoate | Naphthalen-2-ylmethan-d₂-ol | 85 | >95 |
| Methyl 3-bromobenzoate | (3-Bromophenyl)methan-d₂-ol | 82 | >95 |
Catalytic methods are crucial for the efficient deuteration of both the ester functional group and its associated alkyl chains. While reducing the ester linkage itself is possible, deuterating the long alkyl chains of a compound like Tris(tridecyl-d27) Trimellitate requires robust catalytic systems.
Deuteration of Alkyl Chains: The catalytic deuteration of saturated aliphatic carboxylic acids and, by extension, the alkyl chains of esters, can be achieved using heterogeneous catalysts like platinum or palladium. rsc.org These processes typically involve D₂ gas as the deuterium source and can deuterate C-H bonds along the alkyl chain. However, controlling the specific position and preventing complete, non-selective exchange can be challenging. digitellinc.com
Deuteration at the α-Position: The C-H bonds at the position alpha to the ester carbonyl are more acidic and thus easier to exchange. nih.gov An efficient catalytic protocol for the α-deuteration of amides and esters has been developed, highlighting its applicability to complex molecules under mild conditions. digitellinc.com Organocatalytic methods, such as those using 2-hydroxynicotinaldehyde, have also proven effective for the α-deuteration of specific ester types like α-amino esters. nih.govacs.org
Catalytic Hydrogenation/Deuteration: Molybdenum-based catalysts have been shown to be effective for the hydrogenation of both aliphatic and aromatic esters to alcohols. acs.org By substituting H₂ gas with D₂ gas, these systems could potentially be adapted for the deuteration of the ester group, although this typically cleaves the ester to form deuterated alcohols.
Precursor Synthesis and Deuterium Source Utilization
The synthesis of this compound hinges on the availability of two key precursors: trimellitic anhydride (B1165640) and, crucially, tridecyl-d27 alcohol. While trimellitic anhydride is a common industrial chemical, the perdeuterated long-chain alcohol must be specifically synthesized. atamanchemicals.comgoogle.com
The synthesis of deuterated precursors can be achieved via two main routes: incorporating deuterium from a simple source into a larger molecule or building the precursor from smaller, already deuterated blocks. nih.govarkat-usa.org
Common deuterium sources and their applications include:
Heavy Water (D₂O): A benign, inexpensive, and widely used deuterium source, particularly in base-catalyzed H-D exchange and SmI₂-mediated reductive deuteration reactions. acs.orgorganic-chemistry.org
Deuterium Gas (D₂): Essential for catalytic deuteration and hydrogenation reactions, often in the presence of a metal catalyst like palladium or platinum, to saturate double bonds or exchange C-H bonds. arkat-usa.org
Deuterated Solvents (e.g., CD₃OD): Can act as both the solvent and the deuterium source, especially in acid-catalyzed exchange reactions. acs.org
Deuterated Reducing Agents (e.g., LiAlD₄, NaBD₄): Powerful but often expensive reagents used for the reductive deuteration of carbonyl compounds like carboxylic acids and esters to form deuterated alcohols. researchgate.net
For tridecyl-d27 alcohol, a plausible synthesis involves the catalytic H-D exchange of all 27 C-H bonds on tridecyl alcohol or tridecanoic acid using D₂ gas, or the reduction of fully deuterated tridecanoic acid with a reagent like LiAlH₄.
Optimization of Deuteration Reaction Conditions and Yield
To ensure the efficient synthesis of deuterated compounds with high isotopic purity, reaction conditions must be carefully optimized. acs.orgresearchgate.net Key parameters that are typically adjusted include the catalyst, temperature, reaction time, and the stoichiometry of reagents. acs.org
For instance, in the 2-hydroxynicotinaldehyde-catalyzed α-deuteration of amino esters, a systematic optimization was performed. acs.org It was found that the choice of base, catalyst loading, and temperature significantly impacted the reaction rate and the final level of deuterium incorporation. acs.org The optimized conditions involved using 5 mol% of the catalyst with a specific base at 50 °C. acs.org Increasing the temperature further enhanced the reaction rate, while the absence of the catalyst resulted in no reaction. acs.org
| Entry | Catalyst (mol%) | Base | Temperature (°C) | Time (h) | Deuterium Incorporation (%) |
|---|---|---|---|---|---|
| 1 | 5 | K₂CO₃ | 25 | 24 | 75 |
| 2 | 5 | Cs₂CO₃ | 25 | 24 | 68 |
| 3 | 5 | K₃PO₄ | 25 | 24 | 55 |
| 4 | 5 | K₂CO₃ | 50 | 24 | 95 |
| 5 | 2.5 | K₂CO₃ | 50 | 24 | 80 |
| 6 | 0 | K₂CO₃ | 50 | 24 | 0 |
This systematic approach ensures that the desired deuterated product is obtained in high chemical yield and with maximum isotopic enrichment, which is critical for its intended applications. researchgate.net
Isotopic Purity Assessment in Synthesized Deuterated Compounds
Determining the isotopic purity and structural integrity of synthesized deuterated compounds is a critical final step. rsc.org This analysis confirms the degree of deuterium incorporation and verifies that the deuterium atoms are in the correct positions. rsc.orgnih.gov The primary techniques for this assessment are mass spectrometry and nuclear magnetic resonance spectroscopy. nih.govrsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), particularly with electrospray ionization (ESI), is a rapid and highly sensitive method for evaluating isotopic purity. nih.govresearchgate.net It can distinguish and quantify the relative abundance of different isotopologues (molecules differing only in their isotopic composition) in a sample. nih.gov By comparing the measured isotopic distribution to the theoretical natural abundance, a precise percentage of deuterium incorporation can be calculated. almacgroup.com This method requires very little sample and is cost-effective. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. rsc.org
¹H NMR: In ¹H NMR (proton NMR), the incorporation of deuterium at a specific position results in the disappearance or reduction of the corresponding proton signal. The degree of deuteration can be estimated by integrating the remaining proton signals. nih.gov
²H NMR: ²H NMR (deuterium NMR) directly detects the deuterium nuclei, providing unambiguous confirmation of the deuteration sites.
¹³C NMR: The coupling patterns in ¹³C NMR can also provide information about adjacent deuterium atoms.
Chromatographic and Mass Spectrometric Research Applications in Trace Analysis and Method Development
Methodological Development for Trace-Level Quantification Using Deuterated Internal Standards
The primary application of Tris(tridecyl-d27) Trimellitate is as an internal standard in analytical methods developed for the quantification of the corresponding non-deuterated substance, Tris(tridecyl) Trimellitate. The development of such methods is critical for monitoring the presence of this plasticizer in various matrices, from consumer products to environmental samples.
The use of a deuterated internal standard like this compound is fundamental to achieving accurate and precise measurements, especially at low concentrations. lcms.cz Hydrogen isotope labeling provides a way to incorporate a mass tag into a molecule with minimal alteration to its chemical structure and physical properties. nih.gov In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated standard co-elutes with the native analyte. Because they are chemically almost identical, they experience similar effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer's ion source. lcms.cz By adding a known amount of this compound to the sample at the beginning of the workflow, the ratio of the signal from the native analyte to the signal from the deuterated standard can be used for quantification. This ratio corrects for variability during sample extraction, handling, and injection, as well as fluctuations in the instrument's response. nih.gov
The development of a robust quantitative method would involve optimizing several parameters, including chromatographic separation and mass spectrometric detection.
Illustrative Chromatographic and Mass Spectrometric Parameters:
| Parameter | Example Condition | Purpose |
| Chromatography | ||
| Column | C18 reverse-phase | To separate the analyte from other components in the sample matrix. |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | To achieve good peak shape and retention time for the trimellitate. |
| Flow Rate | 0.3 mL/min | To ensure optimal separation and ionization. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), positive mode | To efficiently ionize the trimellitate molecule. |
| MRM Transitions (Analyte) | e.g., [M+NH4]+ → fragment ion 1, [M+NH4]+ → fragment ion 2 | For specific and sensitive detection of Tris(tridecyl) Trimellitate. |
| MRM Transitions (Internal Standard) | e.g., [M+27+NH4]+ → fragment ion 1', [M+27+NH4]+ → fragment ion 2' | For specific and sensitive detection of this compound. |
| Collision Energy | Optimized for each transition | To produce characteristic and abundant fragment ions. |
Method validation would be performed to demonstrate its suitability, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The use of a deuterated internal standard is particularly beneficial in overcoming matrix effects, which are a common challenge in complex samples and can significantly impact the accuracy of quantification. lcms.cz
Application of Deuterated Trimellitates in Quality Control and Interlaboratory Comparisons for Analytical Precision
In addition to method development, deuterated standards like this compound are invaluable tools for quality control (QC) and in proficiency testing or interlaboratory comparison studies. nih.gov In a quality control setting, a QC sample with a known concentration of the target analyte and the deuterated internal standard is analyzed alongside unknown samples. The consistent and accurate measurement of the QC sample provides confidence in the results of the unknown samples.
Interlaboratory comparison studies are essential for ensuring that different laboratories can produce comparable and reliable results. In such studies, identical samples are sent to multiple laboratories for analysis. The use of a common, well-characterized deuterated internal standard is often a prerequisite to minimize variability arising from individual laboratory procedures and instrument responses. nih.gov This allows for a more accurate assessment of the analytical performance of the participating laboratories. For instance, in a study on phthalate (B1215562) biomarkers, the use of isotopically labeled analogs as internal standards was a mandatory requirement for the expert laboratories involved. nih.gov
The data generated from such studies can be used to assess the precision and accuracy of a particular analytical method across different laboratories and to identify any systematic biases.
Example Data from a Hypothetical Interlaboratory Study:
| Laboratory | Measured Concentration (ng/mL) | % Recovery of QC Sample |
| Lab A | 5.2 | 98% |
| Lab B | 4.9 | 102% |
| Lab C | 5.5 | 95% |
| Lab D | 5.1 | 101% |
| Mean | 5.18 | 99% |
| Standard Deviation | 0.25 | 3.1% |
| Relative Standard Deviation | 4.8% | 3.1% |
In this hypothetical example, the low relative standard deviation across the laboratories would indicate good analytical agreement, a result that is significantly aided by the use of a deuterated internal standard to normalize the data.
Development of Robust Extraction and Purification Protocols for Complex Matrices
Analyzing trace levels of Tris(tridecyl) Trimellitate often requires its extraction and purification from complex sample matrices such as environmental samples (soil, water), biological tissues, or consumer products. nih.govescholarship.org The development of effective extraction and purification protocols is crucial to remove interfering substances that could compromise the chromatographic analysis and mass spectrometric detection. sigmaaldrich.com
A deuterated internal standard like this compound plays a critical role in the development and validation of these protocols. By spiking the sample with the internal standard at the very beginning of the sample preparation process, the recovery of the analyte through the extraction and cleanup steps can be accurately monitored. Since the deuterated standard has nearly identical physicochemical properties to the native analyte, it will be lost in the same proportion as the analyte during the procedure. Therefore, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification even with incomplete recovery. lcms.cz
Common extraction techniques for plasticizers from solid matrices include sonication-assisted extraction, Soxhlet extraction, and pressurized liquid extraction. acgpubs.org For liquid samples, liquid-liquid extraction or solid-phase extraction (SPE) are frequently employed. The choice of extraction solvent and SPE sorbent is critical and needs to be optimized for the specific properties of trimellitates.
Following extraction, a cleanup or purification step is often necessary to remove co-extracted matrix components. Techniques such as gel permeation chromatography (GPC) or the use of different SPE cartridges can be utilized for this purpose. The effectiveness of each step in the protocol is evaluated by monitoring the recovery of the deuterated internal standard.
Illustrative Extraction and Purification Protocol Development:
| Step | Technique | Parameters to Optimize | Role of Deuterated Standard |
| Extraction | Solid-Phase Extraction (SPE) | Sorbent type (e.g., C18, HLB), elution solvent, sample pH | Added to the initial sample to track recovery through the entire process. |
| Purification | Gel Permeation Chromatography (GPC) | Column type, mobile phase | Co-elutes with the analyte, allowing for the collection of the correct fraction and assessment of recovery. |
| Concentration | Nitrogen Evaporation | Temperature, gas flow rate | Ensures that losses during this step are accounted for in the final calculation. |
The development of such robust protocols, validated using deuterated internal standards, is essential for generating high-quality data in research and regulatory monitoring of plasticizers like Tris(tridecyl) Trimellitate.
Mechanistic and Tracer Studies Utilizing Deuterated Trimellitates in Chemical Systems
Elucidation of Reaction Mechanisms via Deuterium (B1214612) Labeling
The use of deuterium-labeled compounds, such as Tris(tridecyl-d27) Trimellitate, is a powerful tool for elucidating reaction mechanisms. The core principle lies in the kinetic isotope effect (KIE), where the replacement of hydrogen with its heavier isotope, deuterium, leads to a change in reaction rates. libretexts.orgwikipedia.org This effect arises from the difference in zero-point vibrational energies between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken in the rate-determining step of a reaction. libretexts.org
By strategically placing deuterium atoms on the tridecyl chains of the trimellitate molecule, researchers can probe which C-H bonds are broken during a chemical transformation. A significant slowing of the reaction rate upon deuteration (a primary KIE greater than 1) indicates that the cleavage of that specific C-H bond is part of the rate-determining step. wikipedia.org Conversely, the absence of a significant KIE suggests that the bond is not broken in the rate-limiting step.
For instance, in studies of the oxidative degradation of trimellitate plasticizers, deuterating the alkyl chains can help distinguish between different potential initial sites of attack. If oxidation primarily occurs at a specific position on the tridecyl group, a large KIE would be observed when that position is deuterated.
Table 1: Hypothetical Kinetic Isotope Effect Data for the Oxidation of Tris(tridecyl) Trimellitate
| Compound | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| Tris(tridecyl) Trimellitate | 1.2 x 10⁻⁵ | - |
| This compound | 1.8 x 10⁻⁶ | 6.7 |
This table is a hypothetical representation to illustrate the concept of KIE. Actual experimental data for this compound is not publicly available.
Investigation of Chemical Transformation Pathways and Kinetics
Degradation Pathway Tracing Using Deuterated Analogues
Deuterated analogues like this compound are invaluable for tracing the degradation pathways of these compounds in various chemical and biological systems. By using analytical techniques such as mass spectrometry, researchers can follow the fate of the deuterium-labeled fragments as the parent molecule breaks down. This allows for the unambiguous identification of degradation products and the reconstruction of the transformation sequence.
For example, in the study of the hydrolysis of trimellitate esters, the initial cleavage can result in the formation of di- and mono-esters. By using this compound, the resulting deuterated tridecanol (B155529) and partially deuterated trimellitic acid derivatives can be easily distinguished from any non-labeled, background contaminants, providing a clear picture of the hydrolysis process. This method is crucial for understanding the environmental fate and persistence of these plasticizers.
Isotopic Fingerprinting in Environmental and Biological Samples (Methodological Focus)
The use of deuterated compounds as internal standards is a cornerstone of quantitative analysis, particularly in complex matrices like environmental and biological samples. In this methodological approach, a known amount of this compound would be added to a sample (e.g., soil, water, or plasma) suspected of containing the non-deuterated analogue, Tris(tridecyl) Trimellitate.
The key advantage of this technique, known as isotope dilution mass spectrometry (IDMS), is that the deuterated standard behaves almost identically to the native analyte during extraction, cleanup, and ionization in the mass spectrometer. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the non-deuterated analyte to the deuterated standard in the final extract, the initial concentration of the analyte in the sample can be determined with high accuracy and precision.
Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed for this purpose. nih.govnih.govmdpi.com The mass spectrometer can selectively monitor for the specific mass-to-charge ratios (m/z) of both the native compound and its deuterated counterpart.
Table 2: Mass Spectrometric Parameters for Isotopic Fingerprinting
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tris(tridecyl) Trimellitate | [M+H]⁺ | Specific fragment ion |
| This compound | [M+H+27]⁺ | Corresponding deuterated fragment ion |
This table represents typical parameters that would be established in an LC-MS/MS method for the analysis of Tris(tridecyl) Trimellitate using its deuterated analogue as an internal standard.
Study of Molecular Interactions and Exchange Dynamics
Hydrogen-deuterium exchange (HDX) coupled with mass spectrometry is a powerful technique for studying the conformation and dynamics of molecules and their interactions with other species. nih.gov While typically applied to proteins, the principles can be extended to other chemical systems. In the context of Tris(tridecyl) Trimellitate, deuterating the alkyl chains could be used to probe its interactions within a complex matrix, such as a polymer blend or a biological membrane.
The rate of exchange of the deuterium atoms on the tridecyl chains with hydrogen atoms from a solvent can provide information about the accessibility of different parts of the molecule. elifesciences.org For instance, if the trimellitate is embedded within a polymer matrix, the deuterium atoms in the regions of the alkyl chains that are closely interacting with the polymer will exchange more slowly than those in more exposed regions. This can provide insights into the nature and extent of plasticizer-polymer interactions at a molecular level.
Furthermore, by observing the exchange dynamics over time, it is possible to study the mobility and conformational changes of the trimellitate molecule within its environment. This information is crucial for understanding the physical properties and long-term stability of materials containing these additives.
Computational and Theoretical Investigations of Deuterium Isotope Effects in Ester Systems
Molecular Dynamics Simulations of Deuterated Compounds in Various Environments
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes the evolution of the system's positions and velocities. acs.org This approach is particularly valuable for understanding the behavior of large, flexible molecules like trimellitate esters in various environments, such as in solution or within a polymer matrix.
When simulating deuterated compounds, the primary modification to the standard MD protocol is the adjustment of atomic masses in the force field parameters; the hydrogen atoms in the tridecyl chains are replaced with deuterium (B1214612) atoms, each having approximately twice the mass of a protium (B1232500) atom. This seemingly simple change can have profound effects on the simulated dynamics of the molecule. While the potential energy surface remains unchanged, the way the system explores this surface is altered due to the mass difference.
The replacement of hydrogen with deuterium in the tridecyl chains of Tris(tridecyl-d27) Trimellitate influences its conformational dynamics. The increased mass of deuterium leads to lower vibrational frequencies for C-D bonds compared to C-H bonds. This alteration affects the zero-point energy of the molecule and can subtly change the energy barriers for conformational transitions.
MD simulations can capture these isotope-dependent dynamics. By running simulations of both the deuterated and non-deuterated isotopologues, researchers can compare their dynamic behavior. Key findings from such simulations would likely include:
Slower Vibrational Motions: The heavier deuterium atoms cause a general slowing of the bond-stretching and angle-bending motions within the tridecyl chains.
Altered Torsional Dynamics: The rotational motion around carbon-carbon single bonds (dihedral angles) can be affected. While the energy barriers to rotation are the same, the kinetic energy of the chains is different, which can lead to a different sampling of the conformational space over time.
These simulated conformational differences are analogous to experimentally observed isotope effects on the conformation of other molecules, where deuterium substitution has been shown to alter torsional angles and intramolecular distances. nih.gov
Hydrogen-deuterium exchange (HDX) is a chemical process where a hydrogen atom in a molecule is replaced by a deuterium atom from a deuterium-rich solvent (e.g., D₂O). nih.gov The rate of this exchange provides information about the solvent accessibility and local structural dynamics of different parts of the molecule. nih.gov Computational models can be used to simulate the kinetics of this process, providing a theoretical basis for interpreting experimental HDX data.
For a molecule like this compound, exchange would primarily occur at any labile C-H bonds, typically those activated by adjacent functional groups. The kinetics of such exchange reactions are often modeled using principles of transition state theory. Base-catalyzed exchange, for instance, proceeds through the formation of a carbanion intermediate. nih.gov
Computational modeling of these kinetics involves several steps:
Reaction Pathway Identification: Quantum chemical calculations are used to map out the energy profile of the exchange reaction, identifying the transition state structure.
Activation Energy Calculation: The energy barrier (activation energy) for the reaction is computed. This is a critical parameter, as it largely determines the reaction rate. The kinetic isotope effect (KIE) can be calculated by comparing the activation energies for the C-H versus C-D bond cleavage.
Rate Constant Determination: Using the calculated activation energy and principles from transition state theory, the rate constant for the exchange can be estimated.
Studies have shown that computational approaches, often combined with experimental techniques like mass spectrometry, can successfully model the H/D exchange kinetics for various molecules, revealing how factors like conformation and electronic structure influence the exchange rates at different sites. acs.orgnih.goved.ac.uk
Quantum Chemical Calculations of Deuterium Isotope Effects on Molecular Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of how isotopic substitution affects molecular properties by solving the electronic Schrödinger equation. mdpi.com These methods can precisely calculate differences in properties between this compound and its non-deuterated analogue.
The most significant impact of deuteration at the quantum level is on the vibrational properties of the molecule. The vibrational frequency of a bond is dependent on the masses of the connected atoms. Replacing hydrogen with the heavier deuterium in the C-H bonds of the tridecyl chains leads to a predictable decrease in the vibrational frequencies of those bonds.
This change has several consequences:
Zero-Point Energy (ZPE): The ZPE of a molecule, the lowest possible energy it can possess, is lowered upon deuteration because it is a sum of the energies of all vibrational modes.
Thermodynamic Properties: Changes in vibrational frequencies and ZPE lead to secondary isotope effects on thermodynamic equilibrium constants. acs.orgmun.ca
Kinetic Isotope Effect (KIE): The difference in ZPE between C-H and C-D bonds in the transition state versus the ground state is the primary origin of the kinetic isotope effect, where reactions involving the cleavage of a C-H bond are typically faster than those involving a C-D bond. rsc.org
The table below illustrates the typical effect of deuteration on bond vibrational frequencies and zero-point energies as would be calculated by quantum chemical methods.
Predictive Modeling of Tracer Behavior in Complex Matrices
Deuterated compounds like this compound are excellent candidates for use as tracers in complex systems, such as determining the migration of plasticizers from a polymer or tracking the environmental fate of industrial chemicals. Because the deuterium labeling makes the molecule distinguishable by mass spectrometry from its naturally occurring, non-deuterated counterparts, its movement and distribution can be precisely quantified.
Predictive modeling of tracer behavior involves developing mathematical models that describe the transport and transformation of the tracer within a specific matrix. researchgate.net These models typically incorporate several physical and chemical processes:
Diffusion: The movement of the tracer through the matrix, driven by a concentration gradient.
Advection: The transport of the tracer by the bulk flow of a fluid (if applicable).
Sorption/Partitioning: The equilibrium partitioning of the tracer between different phases (e.g., between a polymer and a liquid in contact with it).
Degradation: The chemical or biological breakdown of the tracer over time.
A common approach is to use transport equations, which are partial differential equations that account for these processes. researchgate.net To apply such a model, one must first determine the relevant parameters (e.g., diffusion coefficient, partition coefficient, degradation rate constant) through laboratory experiments.
Once parameterized, the model can be used to predict the tracer's concentration profile over time and space. For example, it could predict the rate at which this compound leaches from a PVC plastic into a surrounding liquid. The model's predictions can be validated by comparing them against experimental measurements of the tracer's concentration, often presented as breakthrough curves in flow-through experiments. researchgate.net These validated models are invaluable for risk assessment and for understanding the long-term behavior of chemicals in various applications.
Environmental Pathway Elucidation Via Deuterium Tracing Methodologies for Trimellitate Esters
Analytical Approaches for Investigating Environmental Distribution and Transport Mechanisms
The investigation of the environmental distribution and transport of trimellitate esters relies on sophisticated analytical techniques capable of detecting and quantifying these compounds in various environmental matrices, such as water, soil, and biota. The primary methods employed are chromatography-based, coupled with mass spectrometry, which provide the necessary selectivity and sensitivity for trace-level analysis.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstone techniques for the analysis of plasticizers. researchgate.netnih.gov GC-MS is particularly suitable for more volatile and thermally stable compounds, while LC-MS is preferred for less volatile and thermally labile substances. researchgate.net For complex environmental samples, tandem mass spectrometry (MS/MS) is often employed to enhance selectivity and reduce matrix interference. eurofins.com
The use of a deuterated internal standard, such as Tris(tridecyl-d27) Trimellitate, is a critical component of a robust quantitative analytical method. Stable isotope-labeled standards are chemically identical to the analyte of interest but have a different mass due to the presence of heavy isotopes (e.g., deuterium (B1214612) instead of hydrogen). This allows them to be distinguished by a mass spectrometer. By adding a known amount of the deuterated standard to a sample at the beginning of the analytical procedure, any loss of the target analyte during sample extraction, cleanup, and analysis can be accurately corrected for. This approach significantly improves the accuracy and precision of the quantification.
| Analytical Technique | Application in Trimellitate Analysis | Role of Deuterium Tracing |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of volatile and semi-volatile trimellitate esters and their degradation products in environmental samples. | This compound serves as an internal standard to correct for analytical variability and matrix effects, ensuring accurate quantification. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Analysis of a wide range of trimellitate esters, including those with lower volatility and their metabolites, in aqueous and solid matrices. | Provides a precise way to track the parent compound and its transformation products through different environmental compartments. |
Methodologies for Tracing Biotransformation and Abiotic Degradation Pathways in Environmental Compartments
Once released into the environment, trimellitate esters can undergo transformation through both biological (biotransformation) and non-biological (abiotic degradation) processes. Deuterium tracing provides an invaluable methodology for tracking these degradation pathways and identifying the resulting transformation products.
Biotransformation of esters, including trimellitates, is often initiated by microbial enzymes such as esterases and lipases. These enzymes catalyze the hydrolysis of the ester bonds, leading to the formation of the corresponding alcohol (tridecanol, in the case of tris(tridecyl) trimellitate) and trimellitic acid. The subsequent degradation of these initial products can then be followed. In studies involving isotopically labeled compounds, the appearance of labeled fragments confirms the transformation pathway.
Abiotic degradation pathways for trimellitate esters primarily include hydrolysis and photolysis. Hydrolysis can occur under acidic or alkaline conditions, while photolysis involves the breakdown of the molecule by sunlight. The rates of these degradation processes are influenced by environmental factors such as pH, temperature, and the presence of photosensitizing substances. By using this compound in controlled laboratory experiments, researchers can precisely measure the rate of disappearance of the parent compound and the formation of deuterated degradation products under various environmental conditions.
| Degradation Pathway | Description | Application of Deuterium Tracing |
| Biotransformation | Microbial-mediated breakdown of trimellitate esters, typically initiated by hydrolysis of ester linkages. | Enables the unequivocal identification of metabolic products containing the deuterium label, confirming the biotransformation pathway and quantifying degradation rates in various environmental media like soil and sediment. |
| Abiotic Degradation (Hydrolysis and Photolysis) | Chemical breakdown of the ester through reaction with water (hydrolysis) or degradation by light (photolysis). | Allows for precise measurement of degradation kinetics under different environmental conditions (pH, light intensity) by tracking the concentration of the deuterated parent compound over time. |
Research on Material Migration Methodologies Using Isotopic Labeling
A significant pathway for the entry of trimellitate esters into the environment is through their migration from polymeric materials in which they are used as plasticizers. Isotopic labeling with deuterium is a state-of-the-art technique for studying these migration processes.
Quantification of Release from Polymeric Matrices
The release of plasticizers from a polymer matrix is a complex process influenced by factors such as the type of polymer, the concentration of the plasticizer, temperature, and the nature of the contacting medium (e.g., food, water, or soil). oaepublish.com To quantify the migration of a trimellitate plasticizer, a polymer sample can be formulated with this compound. This "spiked" material is then exposed to a simulant or environmental matrix under controlled conditions.
By analyzing the simulant or matrix over time for the presence of the deuterated compound, the rate and extent of migration can be accurately determined. The high sensitivity of modern mass spectrometric techniques allows for the detection of very low levels of the migrating deuterated plasticizer. This approach provides precise data on the leaching potential of the plasticizer from a given material, which is essential for assessing human and environmental exposure.
Methodological Advances in Monitoring Environmental Release and Persistence
The use of deuterium-labeled compounds like this compound facilitates advanced monitoring of the environmental release and persistence of these plasticizers. In field or mesocosm studies, materials containing the labeled plasticizer can be deployed to simulate real-world scenarios. The subsequent detection of the deuterated compound in the surrounding environment provides direct evidence of its release.
Furthermore, the persistence of the plasticizer in the environment can be assessed by monitoring the decline in the concentration of the deuterated parent compound and the appearance of its labeled degradation products over time. This provides valuable data for environmental fate models and helps to understand the long-term behavior of these compounds in different environmental compartments. The specificity of the deuterium label ensures that the measurements are not confounded by the presence of other, non-labeled trimellitate esters that may already be present in the environment.
Q & A
Basic Research Question: What are the key synthetic pathways for Tris(tridecyl-d27) Trimellitate, and how is deuterium incorporation verified?
Methodological Answer:
this compound is synthesized via esterification of trimellitic acid with fully deuterated n-tridecyl-d27 alcohol. Critical steps include:
- Deuterated Precursor Preparation : n-Tridecyl-d27 alcohol is synthesized through catalytic deuteration of tridecene or via Grignard reactions using deuterated reagents .
- Esterification : Trimellitic acid reacts with n-tridecyl-d27 alcohol under acid catalysis (e.g., H₂SO₄) at 150–200°C, with water removal to drive the reaction .
- Purification : Column chromatography or fractional distillation removes unreacted alcohols and acidic byproducts.
- Verification : Deuterium incorporation is confirmed by NMR (absence of proton signals in alkyl chains) and mass spectrometry (molecular ion peaks at m/z 504.57 with deuterium isotopic patterns) .
Advanced Research Question: How do isotopic effects of deuterated chains influence the thermophysical properties of this compound?
Methodological Answer:
Deuterium substitution alters intermolecular interactions due to increased mass and reduced zero-point energy. Key findings include:
- Viscosity : Higher kinematic viscosity (≈15% increase at 25°C) compared to non-deuterated analogs, attributed to stronger London dispersion forces in C-D bonds. Precision capillary viscometry (e.g., Cannon-Fenske type) under controlled temperature/pressure is recommended for measurement .
- Thermal Stability : Thermogravimetric analysis (TGA) shows a 10–20°C increase in decomposition onset temperatures due to stronger C-D bonds resisting radical degradation pathways .
- Density : Deuterated chains increase density by ≈1.5%, measurable via oscillating U-tube densitometry .
Data Contradiction Analysis: How can discrepancies in toxicity profiles between in vitro and in vivo studies be resolved?
Methodological Answer:
Discrepancies arise from metabolic differences and deuterium kinetic isotope effects (DKIE):
- In Vitro Hepatocyte Assays : this compound shows no genotoxicity in unscheduled DNA synthesis (UDS) assays due to reduced cytochrome P450-mediated activation of deuterated chains .
- In Vivo Rodent Studies : Chronic exposure (28-day) may show hepatic lipid accumulation, as deuterated chains slow β-oxidation, prolonging metabolite retention.
Resolution Strategies : - Use deuterium tracing (LC-MS/MS) to track metabolite distribution.
- Compare isotopomer-specific toxicity using deuterated vs. protonated analogs in parallel studies .
Advanced Analytical Challenge: What optimized protocols exist for quantifying this compound migration from polymers?
Methodological Answer:
- Extraction : Use food-grade simulants (e.g., ethanol 10% v/v) at 40°C for 10 days to mimic long-term storage .
- Quantification :
- Internal Standards : Use isotopically labeled analogs (e.g., ¹³C-TOTM) to correct for matrix effects .
Basic Material Compatibility: Which polymer matrices are incompatible with this compound?
Methodological Answer:
Avoid use in:
- Polyvinyl Chloride (PVC) : Phthalate-free formulations may still leach trimellitates under high-temperature processing (>160°C) .
- Polyethylene (PE) : Low polarity reduces compatibility; phase separation occurs at >5 wt% loading .
Recommended Matrices : - Polyurethane (PU) : Stable up to 20 wt% with minimal migration (<0.1 ppm) after 30-day aging .
Advanced Spectroscopic Application: How does this compound enhance NMR studies of polymer dynamics?
Methodological Answer:
Deuterated chains simplify ¹H NMR spectra by eliminating proton signals in plasticizer regions:
- Chain Mobility : ²H NMR relaxation (T₁/T₂) quantifies segmental motion in polymer blends.
- Diffusion Coefficients : Pulsed-field gradient (PFG) NMR measures diffusion rates, correlating with free volume in crosslinked elastomers .
Table 1: Key Properties of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
